molecular formula C18H32O2 B3044282 9,12-Octadecadienoic acid, (E,Z)- CAS No. 2420-55-5

9,12-Octadecadienoic acid, (E,Z)-

Cat. No. B3044282
CAS RN: 2420-55-5
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-IXWMQOLASA-N
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Description

9,12-Octadecadienoic acid, also known as (E,Z)-9,12-Octadecadienoic acid, is a natural product found in various organisms including Humulus lupulus and Magnolia officinalis . It is a doubly unsaturated fatty acid that occurs widely in plant glycosides . This compound is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes .


Molecular Structure Analysis

The molecular formula of 9,12-Octadecadienoic acid, (E,Z)- is C18H32O2 . The InChI representation is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9+ . The Canonical SMILES representation is CCCCCC=CCC=CCCCCCCCC(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of 9,12-Octadecadienoic acid, (E,Z)- is 280.4 g/mol . It is a lipid . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Synthesis Techniques

  • Synthesis Methodology : The total synthesis of 9(Z),12(E)-octadecadienoic acids has been achieved using 8-bromo-octanoic acid, propargyl alcohol, 1-heptyne or acetylene, and 1-bromopentane. This method offers a 15% overall yield and can produce the compound in multi-gram quantities (Ofsuki, Brooker, & Funk, 1986).

Biological Studies and Applications

  • Formation of Macrolactones : 12,13(S)-epoxy-9(Z),11-octadecadienoic acid, a fatty acid allene oxide, spontaneously decomposes to form two major macrolactones, demonstrating its role in complex biochemical processes (Hamberg, 1988).
  • Enzymatic Transformation : Acid treatment of 13(S)-(9Z,11E)-13-hydroperoxy-9,11-octadecadienoic acid results in various products, some of which are also observed as metabolites in biological systems, indicating its relevance in physiological processes (Gardner, Nelson, Tjarks, & England, 1984).
  • Corn Hydroperoxide Isomerase Mechanism : Studies on corn hydroperoxide isomerase reveal the transformation mechanism of 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid into other compounds, illustrating the enzyme's role in plant biochemistry (Hamberg, 1987).

Chemical Properties and Reactions

  • Lipoxygenase Inhibition : Certain unsaturated and polyunsaturated fatty acids with sulfur substitution show inhibition of soybean type-1 lipoxygenase, indicating potential biochemical and pharmacological applications (Funk & Alteneder, 1983).
  • Chromatographic Analysis : Advanced chromatographic techniques have been developed for the separation and identification of conjugated linoleic acid isomers, including 9,12-octadecadienoic acid, critical for understanding their biological roles (Roach, Mossoba, Yurawecz, & Kramer, 2002).

Other Applications

  • Corrosion Inhibition : Novel derivatives of polyunsaturated fatty acids, including Z-9,12-octadecadienoic acid, have shown efficacy as corrosion inhibitors for mild steel in acidic environments, demonstrating their industrial applications (Elsharif, Abubshait, Abdulazeez, & Abubshait, 2020).

Mechanism of Action

Target of Action

It is known to exhibit cytotoxic activity against human ovarian cancer (hra) cells .

Mode of Action

It is an ω-6 polyunsaturated fatty acid and an isomer of linoleic acid that contains a trans double bond at the C9 position .

Biochemical Pathways

They are precursors to a family of substances known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These substances have various biological functions, including roles in inflammation, immunity, and as messengers in the central nervous system .

Result of Action

It is known to exhibit cytotoxic activity against human ovarian cancer (hra) cells .

Action Environment

The action, efficacy, and stability of (9E,12Z)-octadecadienoic acid can be influenced by various environmental factors. For example, it has been found that the levels of (9E,12Z)-octadecadienoic acid increase in rabbit meat following supplementation with heated sunflower oil, α-tocopheryl acetate, and zinc . This suggests that diet and other environmental factors can influence the levels and potentially the activity of this compound in the body.

properties

IUPAC Name

(9E,12Z)-octadeca-9,12-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQOLUKZRVURQ-IXWMQOLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C/CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920513
Record name (9Z,12E)-Linoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2420-42-0, 2420-55-5
Record name trans-9-cis-12-Octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2420-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleic acid, (9Z,12E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z,12E)-Linoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINOLEIC ACID, (9E,12Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1EFF5CCC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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